molecular formula C6H10BrNO B1280899 3-Bromo-1-methyl-2-piperidone CAS No. 49785-85-5

3-Bromo-1-methyl-2-piperidone

Cat. No.: B1280899
CAS No.: 49785-85-5
M. Wt: 192.05 g/mol
InChI Key: BCDLQVAFWJZKTG-UHFFFAOYSA-N
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Description

3-Bromo-1-methyl-2-piperidone is a chemical compound with the molecular formula C6H10BrNO. It is a derivative of piperidone, a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methyl-2-piperidone typically involves the bromination of 1-methyl-2-piperidone. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methyl-2-piperidone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-1-methyl-2-piperidone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-1-methyl-2-piperidone is primarily based on its ability to interact with biological targets through its bromine and piperidone moieties. It can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-1-methyl-2-piperidone is unique due to its specific reactivity profile, which allows for selective modifications and applications in various fields. Its bromine atom provides a versatile handle for further chemical transformations, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

3-bromo-1-methylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrNO/c1-8-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDLQVAFWJZKTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49785-85-5
Record name 3-bromo-1-methylpiperidin-2-one
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